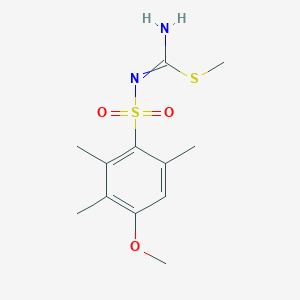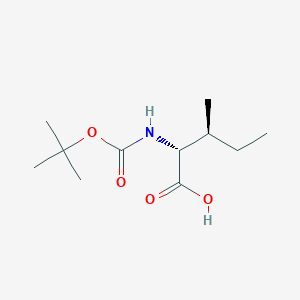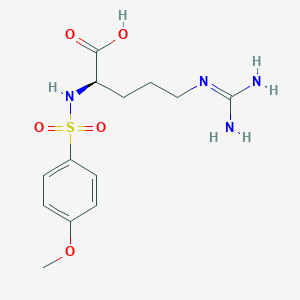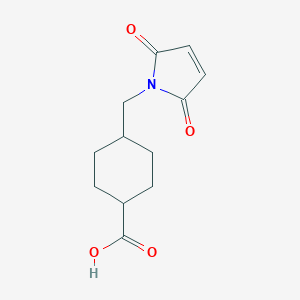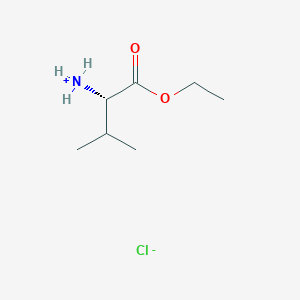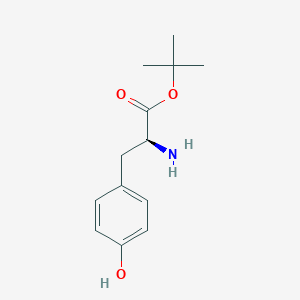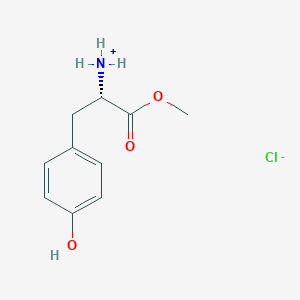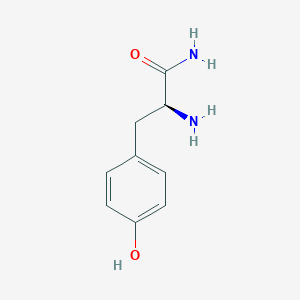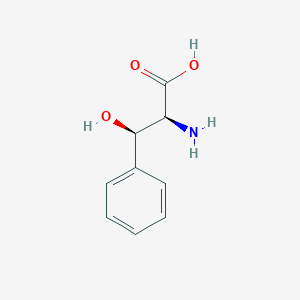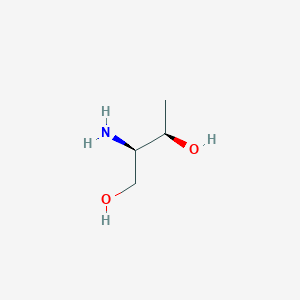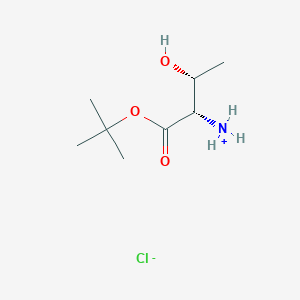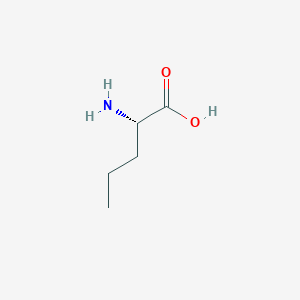
L-Norvaline
Overview
Description
L-Norvaline, also known as 2-aminopentanoic acid, is a non-proteinogenic amino acid. It is a structural analog of valeric acid and an isomer of the more common amino acid valine. This compound is a white, water-soluble solid that has gained attention for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Mechanism of Action
Target of Action
L-Norvaline is known to target n-acetylornithine carbamoyltransferase and putative ornithine carbamoyltransferase . These enzymes play a crucial role in the urea cycle, which is essential for the detoxification of ammonia in the body.
Mode of Action
This compound is an amino acid derivative that inhibits the enzyme arginase . This inhibition leads to increased levels of arginine, a semi-essential amino acid, and enhanced production of nitric oxide . Nitric oxide is a potent vasodilator that plays a significant role in various physiological processes, including regulation of blood flow and immune response.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the urea cycle . The inhibition of arginase by this compound leads to an increase in the levels of arginine, which in turn enhances the production of nitric oxide . This can have downstream effects on various physiological processes, including blood flow and immune response. Additionally, this compound has been shown to interact with the mTOR-ribosomal protein S6 kinase β-1 (S6K1) pathway , which promotes inflammation and oxidative stress .
Pharmacokinetics
It’s known that this compound can inhibit arginase and increase nitric oxide production, suggesting that it has bioavailability sufficient to exert these effects .
Result of Action
The inhibition of arginase by this compound leads to increased levels of arginine and enhanced production of nitric oxide . This can result in improved blood flow and muscle pumps during workouts, enhanced nutrient delivery to muscles for better performance and recovery, and support for cardiovascular health . In the context of neurodegenerative disorders like Alzheimer’s disease, this compound treatment has been shown to reverse cognitive decline, reduce beta-amyloidosis, alleviate microgliosis, and increase levels of neuroplasticity-related protein PSD-95 .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, down-shifts of free oxygen can lead to high levels of intracellular accumulation of pyruvate and the subsequent biosynthesis of norvaline . This demonstrates the biochemical and metabolic consequences of the development of a highly oxidizing environment . Furthermore, the efficacy and stability of this compound can be affected by factors such as pH, temperature, and the presence of other compounds in the environment.
Biochemical Analysis
Biochemical Properties
L-Norvaline plays a significant role in biochemical reactions. It interacts with enzymes such as arginase I and II, and mTOR-ribosomal protein S6 kinase β-1 (S6K1), promoting inflammation and oxidative stress . The nature of these interactions involves the inhibition of both arginase and S6K1 .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, impacting gene expression, and altering cellular metabolism . For instance, in a study involving triple-transgenic mice, this compound treatment was associated with a substantial reduction in microgliosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action involves inhibiting both arginase and S6K1, which are implicated in inflammation and oxidative stress .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it has been shown to accumulate in cells in response to down-shifts of free oxygen, leading to high levels of intracellular pyruvate and subsequent biosynthesis of this compound .
Transport and Distribution
Given its involvement in various metabolic pathways, it is likely that it interacts with transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
Given its involvement in various biochemical reactions and metabolic pathways, it is likely that it is directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Norvaline can be synthesized using various methods. One common approach involves the use of valeric acid as the starting material. The synthetic route includes acyl chlorination, bromination, ammoniation, resolution, and hydrolysis. The process begins with the conversion of valeric acid to α-brominevaleryl chloride, followed by ammoniation to produce α-brominevaleryl amide. This intermediate is then resolved to obtain this compound .
Industrial Production Methods: Industrial production of this compound often employs the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis. due to the use of toxic cyanide, alternative methods such as enzymatic synthesis are also explored for large-scale production .
Chemical Reactions Analysis
Types of Reactions: L-Norvaline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce corresponding keto acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can participate in substitution reactions where the amino group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions
Major Products:
Oxidation: Produces keto acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives
Scientific Research Applications
L-Norvaline has a wide range of scientific research applications:
Comparison with Similar Compounds
L-Norvaline is similar to other non-proteinogenic amino acids such as:
L-Norleucine: An isomer with one additional methylene group.
L-Valine: A branched-chain amino acid with a similar structure but different biological functions.
L-Leucine: Another branched-chain amino acid with a longer carbon chain
Uniqueness: this compound’s ability to inhibit arginase and enhance nitric oxide production distinguishes it from other similar compounds. This unique mechanism of action makes it a promising candidate for therapeutic applications, particularly in neurodegenerative diseases and cardiovascular health .
Properties
IUPAC Name |
2-aminopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDPXSYFESPGGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862403 | |
| Record name | (+-)-Norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | DL-Norvaline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20676 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
760-78-1, 6600-40-4 | |
| Record name | (±)-Norvaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=760-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+-)-Norvaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | norvaline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-NORVALINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7904 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Norvaline | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+-)-Norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00862403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-norvaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORVALINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V639KTF2SZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



